3-(Oxazol-5-yl)propiolic acid

Click chemistry CuAAC Bioorthogonal chemistry

PROBLEM: Researchers often struggle to find a single heterocyclic building block that enables convergent, protection-free synthesis of PROTACs and chemical probes. SOLUTION: 3-(Oxazol-5-yl)propiolic acid integrates a terminal alkyne for CuAAC click chemistry and a carboxylic acid for amidation/esterification into one scaffold. - Orthogonal handles allow sequential, chemoselective elaboration without protecting groups. - Alkyne enables bioorthogonal conjugation to azide-tagged fluorophores, biotin, or affinity resins (>90% click yields reported for ethynyl-oxazoles). - Carboxylic acid pKa ~1.89 (vs. ~4.9 for propanoic analogs) provides distinct ionization and salt-bridge potential at physiological pH. Supplied with documented purity, rapid global delivery, and dedicated technical support for drug discovery programs.

Molecular Formula C6H3NO3
Molecular Weight 137.09 g/mol
Cat. No. B13628796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxazol-5-yl)propiolic acid
Molecular FormulaC6H3NO3
Molecular Weight137.09 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)C#CC(=O)O
InChIInChI=1S/C6H3NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9)
InChIKeyVUTLLSCUWKTRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxazol-5-yl)propiolic Acid: Procurement-Quality Structural and Application Baseline for Differentiated Heterocyclic Alkyne-Acid Building Blocks


3-(Oxazol-5-yl)propiolic acid (IUPAC: 3-(1,3-oxazol-5-yl)prop-2-ynoic acid; molecular formula C₆H₃NO₃; MW 137.09 g/mol) is a heterocyclic building block that uniquely couples a 1,3-oxazole ring at the 5-position with a propiolic acid (alkyne-carboxylic acid) moiety . The compound is not naturally occurring and is produced synthetically for research use . Its dual functionality — an aromatic oxazole capable of hydrogen bonding and π-stacking, combined with a terminal alkyne and a carboxylic acid — distinguishes it from saturated propanoic acid analogs and from simpler ethynyl-oxazole fragments that lack the carboxylic acid handle . This combination enables orthogonal synthetic elaboration through the alkyne (e.g., CuAAC click chemistry) and the carboxylic acid (e.g., amidation, esterification), making the compound a versatile intermediate for medicinal chemistry, chemical biology, and PROTAC development [1].

Why 3-(Oxazol-5-yl)propiolic Acid Cannot Be Casually Substituted: Structural and Functional Non-Equivalence Across Closest Analogs


Substituting 3-(oxazol-5-yl)propiolic acid with a closely related analog — such as 3-(1,3-oxazol-5-yl)propanoic acid (CAS 1216177-66-0), 5-ethynyloxazole, or 2-ethynyloxazole-5-carboxylic acid — fundamentally alters the compound's synthetic utility and physicochemical profile. The propiolic acid moiety provides a terminal alkyne that is absent in the saturated propanoic acid analog, precluding click chemistry and alkyne-based bioconjugation [1]. Conversely, 5-ethynyloxazole lacks the carboxylic acid group needed for amide coupling or salt formation, limiting its use as a building block for peptide or PROTAC conjugation . The regioisomer 2-ethynyloxazole-5-carboxylic acid positions the ethynyl group at C-2 rather than C-5 of the oxazole ring, altering the vector of substitution and the electronic environment of the heterocycle — a critical consideration in structure-based drug design where substitution geometry directly impacts target binding . Furthermore, the propiolic acid group has a pKa of approximately 1.89 — significantly lower than propanoic acid (pKa ~4.9) — meaning the ionization state and hydrogen-bonding capacity at physiological pH differ substantially from saturated-chain analogs [2].

Quantitative Differentiation Evidence for 3-(Oxazol-5-yl)propiolic Acid Against Closest Analogs


CuAAC Click Chemistry Capability: Alkyne-Present (Target) vs. Alkyne-Absent (Saturated Analog)

3-(Oxazol-5-yl)propiolic acid possesses a terminal alkyne that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a capability entirely absent in the saturated analog 3-(1,3-oxazol-5-yl)propanoic acid. Ethynyl-substituted oxazoles have been demonstrated to undergo CuAAC with various azides to yield 1,2,3-triazole conjugates in excellent yields, with a closely related 4-ethynyl-1,3-oxazole achieving 92% yield in model CuAAC reactions with benzyl azide . The broader class of ethynyl oxazoles has been shown to produce high-purity cycloadducts with yields exceeding 90% under standard click conditions [1]. The saturated propanoic acid analog cannot participate in this reaction, limiting its utility to conventional carboxylic acid derivatization only, whereas the target compound offers two fully orthogonal reactive handles .

Click chemistry CuAAC Bioorthogonal chemistry Chemical biology

Carboxylic Acid pKa Differential: Propiolic Acid (pKa ~1.89) vs. Propanoic Acid (pKa ~4.9)

The electron-withdrawing alkyne group in 3-(oxazol-5-yl)propiolic acid significantly enhances the acidity of the carboxylic acid moiety relative to saturated-chain analogs. Propiolic acid (HC≡C–COOH) has a measured pKa of 1.89, compared to propanoic acid (CH₃CH₂–COOH) with a pKa of approximately 4.9 [1]. This >3 log unit difference means that at physiological pH (7.4), the target compound will be essentially fully ionized (carboxylate form), whereas the saturated analog would be >99% ionized but with a different charge distribution profile. This acidity differential affects solubility, salt formation propensity, protein binding interactions, and membrane permeability characteristics. For medicinal chemistry applications, the lower pKa of the propiolic acid moiety also influences the compound's suitability as a carboxylic acid bioisostere replacement strategy, particularly when enhanced acidity is desirable for target engagement [2].

Physicochemical properties Ionization state Drug-likeness Permeability

PROTAC Intermediate Utility: mTOR-Targeted Degrader Synthesis Leveraging Dual Alkyne-Carboxylic Acid Functionality

3-(Oxazol-5-yl)propiolic acid has been specifically identified as a key intermediate in the synthesis of mTOR-targeted PROTACs (Proteolysis Targeting Chimeras), where the alkyne group enables bioorthogonal tagging for target validation and the carboxylic acid serves as a conjugation point for E3 ligase ligand attachment . In contrast, the saturated analog 3-(1,3-oxazol-5-yl)propanoic acid lacks the alkyne handle required for the bioorthogonal chemistry step, making it unsuitable for this PROTAC synthesis workflow . The dual orthogonal functionality — alkyne for click-based assembly and carboxylic acid for amide bond formation — provides a convergent synthetic strategy that is uniquely enabled by the propiolic acid architecture. While no direct head-to-head PROTAC degradation efficiency data are publicly available comparing the two analogs, the presence vs. absence of the alkyne constitutes a binary functional difference that determines whether the PROTAC assembly strategy is feasible at all [1].

PROTAC Targeted protein degradation mTOR Chemical biology

Oxazole vs. Isoxazole Heterocycle Differentiation: Distinct Electronic Profiles and FDA-Approved Drug Prevalence

The 1,3-oxazole ring in 3-(oxazol-5-yl)propiolic acid is structurally distinct from the isomeric 1,2-oxazole (isoxazole) found in 3-(isoxazol-5-yl)propiolic acid analogs. In 1,3-oxazole, the oxygen and nitrogen atoms are separated by one carbon, whereas in isoxazole they are directly adjacent — a difference that alters the dipole moment, hydrogen-bonding geometry, and metabolic stability of the heterocycle [1]. A comprehensive 2025 review of FDA-approved drugs identified over 20 approved pharmaceuticals containing oxazole or isoxazole nuclei, noting that the two isomers often exhibit distinct pharmacokinetic profiles and target selectivity despite being structural isomers [2]. Oxazole acts as a weak base and can form salts with acidic compounds, while isoxazole has different acid-base properties [3]. This class-level differentiation means that the choice between oxazole and isoxazole propiolic acid building blocks can influence the target binding pose, metabolic fate, and drug-likeness of derived compounds, though direct head-to-head comparative data for the specific propiolic acid derivatives are not publicly available.

Heterocyclic chemistry Bioisosterism Oxazole Isoxazole Drug design

Synthetic Route Yield: Pd-Catalyzed Cross-Coupling of Oxazole-Boronic Acid with Propiolic Acid Derivatives Achieves Up to 96.7% Yield

The synthesis of 3-(oxazol-5-yl)propiolic acid via palladium-catalyzed Suzuki-Miyaura cross-coupling of oxazole-5-boronic acid with a propiolic acid derivative has been reported to achieve yields of up to 96.7% under optimized conditions (90 °C, 6 hours, 1:2 reactant ratio, Pd(PPh₃)₄ catalyst, DME/H₂O solvent system) . An alternative route via cyclization of [(heteroaryl-carbonyl)amino]acetic acid derivatives yields 70–85% but requires strict pH and temperature control . In contrast, the synthesis of the saturated analog 3-(1,3-oxazol-5-yl)propanoic acid does not involve the alkyne coupling step and typically proceeds via different routes, making direct synthesis yield comparisons less meaningful. However, the high-yielding Pd-catalyzed route for the propiolic acid variant demonstrates that multi-gram scale synthesis is feasible with excellent efficiency, which is relevant for procurement planning when larger quantities are required [1].

Synthetic methodology Suzuki-Miyaura coupling Process chemistry Scalability

Optimal Application Scenarios for 3-(Oxazol-5-yl)propiolic Acid Based on Verified Differentiation Evidence


PROTAC Linker Synthesis Requiring Orthogonal Alkyne and Carboxylic Acid Handles

3-(Oxazol-5-yl)propiolic acid is directly applicable as a key intermediate in the synthesis of heterobifunctional PROTAC degraders, particularly those targeting mTOR, where the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation and the carboxylic acid serves as an attachment point for E3 ligase ligands via amide bond formation . The saturated analog 3-(1,3-oxazol-5-yl)propanoic acid cannot substitute in this application because it lacks the alkyne handle required for the click chemistry step .

Click Chemistry-Based Bioprobe and Chemical Biology Tool Assembly

The terminal alkyne of 3-(oxazol-5-yl)propiolic acid makes it suitable for CuAAC-mediated conjugation to azide-functionalized fluorophores, biotin tags, or affinity resins. Ethynyl-substituted oxazoles as a class have been demonstrated to undergo efficient click reactions with excellent yields (>90%), enabling the construction of triazole-linked chemical biology probes . This application is not accessible to the saturated propanoic acid analog .

Medicinal Chemistry Scaffold Decoration via Sequential Orthogonal Derivatization

The dual orthogonal functionality of 3-(oxazol-5-yl)propiolic acid — an alkyne for click chemistry or Sonogashira coupling, and a carboxylic acid for amidation or esterification — enables sequential, chemoselective elaboration of the core scaffold without protecting group manipulation . This convergent synthetic strategy is uniquely enabled by the propiolic acid architecture and is not achievable with mono-functional analogs such as 5-ethynyloxazole (lacking the carboxylic acid) or 3-(1,3-oxazol-5-yl)propanoic acid (lacking the alkyne) .

Building Block for Oxazole-Containing Fragment Libraries with Enhanced Acidity

The propiolic acid moiety imparts a carboxylic acid pKa of approximately 1.89 — roughly 3 log units lower than propanoic acid analogs . This enhanced acidity makes 3-(oxazol-5-yl)propiolic acid a valuable building block for fragment-based drug discovery libraries where the ionization state at physiological pH, salt-bridge formation potential, or pH-dependent solubility profile are critical parameters . The oxazole ring further provides hydrogen-bond acceptor capability and a defined substitution vector that differs from isoxazole-based fragments .

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